3-Chloro-5-methoxypicolinic acid

Übersicht

Beschreibung

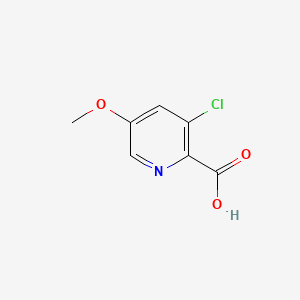

3-Chloro-5-methoxypicolinic acid: is an organic compound with the molecular formula C7H6ClNO3 . It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a methoxy group at the fifth position on the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxypicolinic acid typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method includes the following steps:

Chlorination: Picolinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent, such as sodium methoxide or dimethyl sulfate, to introduce the methoxy group at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-5-methoxypicolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Amino or thiol derivatives of this compound.

Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

Reduction Products: Reduced derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-methoxypicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-methoxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-5-methylpicolinic acid: Similar structure but with a methyl group instead of a methoxy group.

3-Chloro-5-nitropicolinic acid: Similar structure but with a nitro group instead of a methoxy group.

3-Chloro-5-hydroxypicolinic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 3-Chloro-5-methoxypicolinic acid is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity and solubility, while the chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-Chloro-5-methoxypicolinic acid (C7H6ClNO3) is an organic compound derived from picolinic acid, characterized by a chlorine atom at the third position and a methoxy group at the fifth position on the pyridine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C7H6ClNO3

- Molecular Weight: 189.58 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that derivatives of this compound showed minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against MRSA, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | ≤0.25 | |

| Other derivatives | Cryptococcus neoformans | Non-toxic |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, although detailed mechanisms are still under investigation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its chlorine and methoxy substituents allow it to bind effectively to enzymes or receptors, altering their activity and leading to therapeutic effects. For instance, it may inhibit enzymes in metabolic pathways or modulate receptor activities associated with inflammation and infection .

Study on Antibacterial Activity

A comprehensive study focused on the antibacterial efficacy of various derivatives of this compound revealed promising results against a range of pathogens. The study utilized a library of analogues and identified several compounds with favorable anti-MRSA activity while also assessing their cytotoxicity on human cells .

Toxicological Profile

An in silico investigation into the toxicological effects of this compound indicated that while it shows significant biological activity, further studies are necessary to fully understand its safety profile. The compound adhered to Lipinski's rule, suggesting good bioavailability but necessitating caution regarding potential toxic effects .

Eigenschaften

IUPAC Name |

3-chloro-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOBDBZFHLWEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737537 | |

| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-09-6 | |

| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.